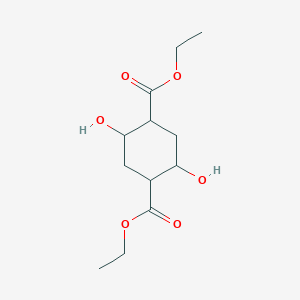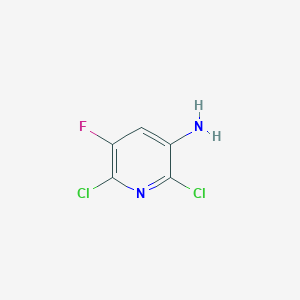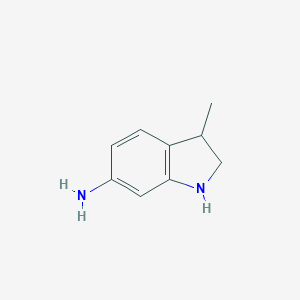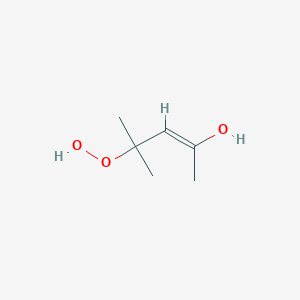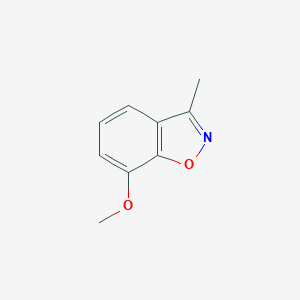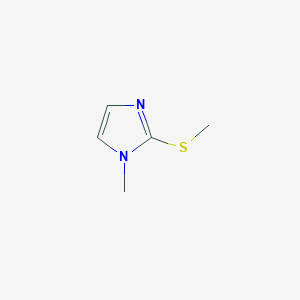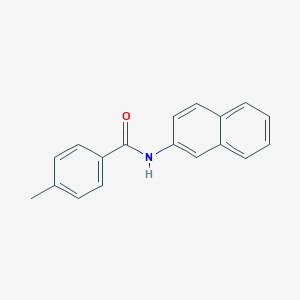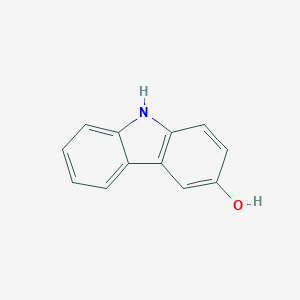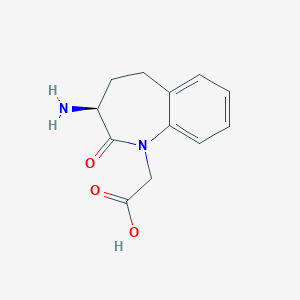![molecular formula C20H13Cl2FN2O5 B120155 {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid CAS No. 916047-16-0](/img/structure/B120155.png)
{5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid
Vue d'ensemble
Description
Applications De Recherche Scientifique
CAY10595 is widely used in scientific research, particularly in the fields of:
Chemistry: It is used to study the chemical properties and reactivity of CRTH2/DP2 receptor antagonists.
Biology: The compound is used to investigate the role of the CRTH2/DP2 receptor in various biological processes, including inflammation and immune response.
Medicine: Research on CAY10595 contributes to the development of new therapeutic agents for allergic inflammatory diseases.
Industry: The compound is used in the development of new drugs and in the study of receptor pharmacology.
Mécanisme D'action
CAY10595 exerts its effects by binding to the CRTH2/DP2 receptor, a G protein-coupled receptor expressed on T helper type 2 cells, eosinophils, and basophils. By antagonizing this receptor, CAY10595 inhibits the chemotactic activity of prostaglandin D2, thereby reducing inflammation and immune response .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CAY10595 involves multiple steps, starting with the preparation of the core indole structure. The process typically includes:
Formation of the Indole Core: This step involves the cyclization of appropriate precursors to form the indole ring.
Introduction of Substituents: Chlorine and fluorine atoms are introduced to the indole ring through halogenation reactions.
Spirocyclization: The formation of the spiro structure is achieved through a series of cyclization reactions.
Final Modifications:
Industrial Production Methods
Industrial production of CAY10595 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
CAY10595 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Halogen atoms on the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of CAY10595 with modified functional groups, which are used for further research and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ramatroban: Another CRTH2/DP2 receptor antagonist with similar biological effects.
OC000459: A selective CRTH2/DP2 receptor antagonist used in research on allergic diseases.
MK-7246: A potent CRTH2/DP2 receptor antagonist with applications in asthma research.
Uniqueness
CAY10595 is unique due to its high potency and selectivity for the CRTH2/DP2 receptor. Its ability to inhibit eosinophil chemotaxis with a low IC50 value makes it a valuable tool in research on allergic inflammatory diseases .
Propriétés
IUPAC Name |
2-[5-chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidine]-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2FN2O5/c21-11-1-3-14(23)10(5-11)8-25-16(26)7-20(19(25)30)13-6-12(22)2-4-15(13)24(18(20)29)9-17(27)28/h1-6H,7-9H2,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKFWNVFUXXEFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)C12C3=C(C=CC(=C3)Cl)N(C2=O)CC(=O)O)CC4=C(C=CC(=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580279 | |
| Record name | {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
916047-16-0 | |
| Record name | {5-Chloro-1'-[(5-chloro-2-fluorophenyl)methyl]-2,2',5'-trioxospiro[indole-3,3'-pyrrolidin]-1(2H)-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80580279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of CAY10595 in a mouse model of ulcerative colitis?
A1: CAY10595, a selective antagonist of the chemoattractant receptor homologous molecule expressed on Th2 cells (CRTH2), has been shown to improve inflammation in a mouse model of dextran sulfate sodium colitis []. This suggests that CRTH2 signaling might contribute to the inflammatory process in ulcerative colitis, and blocking this pathway with CAY10595 could be a potential therapeutic strategy.
Q2: How does the effect of CAY10595 compare to the effect of a DP1 antagonist in the context of ulcerative colitis?
A2: In the mouse model of dextran sulfate sodium colitis, CAY10595 (CRTH2 antagonist) improved inflammation, while the DP1 antagonist MK0524 worsened inflammation []. This contrasting result suggests distinct roles for CRTH2 and DP1 receptors in the pathogenesis of ulcerative colitis. While CRTH2 antagonism appears to be beneficial, DP1 signaling might exert protective effects in this disease model.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




